molecular formula C13H13N3S2 B362905 2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile CAS No. 446280-83-7

2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile

Cat. No.: B362905
CAS No.: 446280-83-7
M. Wt: 275.4g/mol
InChI Key: IJQYNQUQWLKDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is a complex organic compound that belongs to the class of benzothiophene derivatives

Properties

CAS No.

446280-83-7

Molecular Formula

C13H13N3S2

Molecular Weight

275.4g/mol

IUPAC Name

2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C13H13N3S2/c1-8-2-3-9-10(6-8)18-13-11(9)12(15-7-16-13)17-5-4-14/h7-8H,2-3,5-6H2,1H3

InChI Key

IJQYNQUQWLKDAJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC#N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of the benzothiophene core can be achieved through the reaction of a thiol with a suitable halogenated precursor, followed by cyclization with a pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro-1benzothieno[2,3-d]pyrimidin-4[3H]one : This compound shares a similar core structure but lacks the sulfanyl and acetonitrile groups.
  • 2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol : This compound has a hydroxyl group instead of the sulfanyl and acetonitrile groups.

Uniqueness

2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl and acetonitrile groups allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.